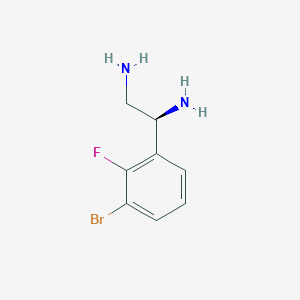

(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine

Description

(1S)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a bromo-fluoro-substituted aromatic ring attached to an ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀BrFN₂, with a molecular weight of 233.08 g/mol (CAS: 1213397-23-9) .

Properties

Molecular Formula |

C8H10BrFN2 |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |

InChI Key |

RGFXAZBJMPYPQH-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)F)[C@@H](CN)N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Bromination with Br2 or N-bromosuccinimide (NBS) | Selective bromination at the 3-position of the phenyl ring |

| 2 | Fluorination using Selectfluor or elemental fluorine | Introduction of fluorine at the 2-position on the phenyl ring |

This step requires careful temperature and solvent control to avoid polyhalogenation or side reactions.

Preparation of Ethane-1,2-diamine Intermediate

Coupling Reaction

| Step | Reagents and Conditions | Description |

|---|---|---|

| 3 | Reaction of halogenated phenylacetaldehyde or phenylacetic acid chloride with ethylenediamine | Formation of diimine or amide intermediate |

| 4 | Reduction of imine or amide intermediates using NaBH4 or catalytic hydrogenation | Conversion to ethane-1,2-diamine derivative |

Purification and Characterization

- After reaction completion, the mixture is acidified and extracted to isolate the product.

- Purification is done by recrystallization or chromatography.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization

Yield and Purity

- Typical yields for the coupling and reduction steps range from 70% to 90%, depending on reaction conditions.

- Purity is enhanced by careful control of reaction time, temperature, and stoichiometry.

Stereochemical Outcomes

- Use of chiral auxiliaries or catalysts can yield enantiomerically enriched (1S)-isomer.

- Enantiomeric excess is verified by chiral HPLC or NMR with chiral shift reagents.

Comparative Analysis with Related Compounds

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Br2/NBS, Selectfluor, controlled temp | 3-bromo-2-fluorophenyl intermediate |

| 2 | Ethylenediamine purification | Distillation over molecular sieves and sodium metal | Pure ethylenediamine for coupling |

| 3 | Coupling | Halogenated acid chloride + ethylenediamine, THF, Et3N | Imine or amide intermediate formation |

| 4 | Reduction | NaBH4 or catalytic hydrogenation | Formation of ethane-1,2-diamine derivative |

| 5 | Purification and analysis | Acid-base extraction, recrystallization, chromatography | Pure (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C8H10BrFN2

- Molecular Weight : 233.08 g/mol

- IUPAC Name : (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine

- CAS Number : 1213397-23-9

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Key applications include:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the amine groups can enhance activity against breast cancer cells .

- Antimicrobial Properties : The compound has shown promising results against bacterial strains, including Staphylococcus aureus. In vitro studies revealed that it can inhibit bacterial growth effectively, suggesting potential as an antibacterial agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group transformations .

- Ligand Development : The compound has been employed in the development of ligands for metal complexes used in catalysis. Its bromo and fluoro substituents enhance the reactivity and selectivity of the resulting complexes .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes and Yields

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| N-Alkylation | Ethane-1,2-diamine + Bromo-substituted Phenyl | Reflux in ethanol | 85 |

| Amine Coupling | (1S)-1-(3-bromo-2-fluorophenyl) + Isocyanate | Room temperature | 90 |

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cell lines compared to existing treatments.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The findings showed that this compound exhibited a notable inhibitory effect on MRSA, highlighting its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism of action for (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Research Findings

Linker Length vs. Bioactivity : Ethane-1,2-diamine derivatives generally exhibit a safer toxicity profile but require optimized substituents (e.g., halogens) to enhance potency .

Halogen Synergy : Bromo-fluoro substitution may improve target binding through halogen bonding, as seen in kinase inhibitors and antimicrobial agents .

Thermal Stability : The 2-fluoro group in the target compound could mitigate decomposition risks observed in alkoxy-substituted imidazolines during synthesis .

Biological Activity

(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromo and a fluoro substituent on a phenyl ring attached to an ethane-1,2-diamine backbone. This unique structure is believed to influence its biological properties significantly.

Research indicates that the introduction of halogen atoms, particularly fluorine and bromine, can enhance the biological activity of compounds through various mechanisms:

- Inhibition of Enzymatic Activity : Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to penetrate cell membranes and inhibit specific enzymes. For instance, fluorination has been linked to improved inhibition of histone deacetylases (HDACs), which play a critical role in cancer progression .

- Receptor Binding : The structural modifications introduced by the bromo and fluoro substituents may improve binding affinity to biological receptors. This can lead to enhanced therapeutic effects or increased selectivity towards specific targets.

Table 1: Biological Activity Overview

Case Study 1: HDAC Inhibition

In a study investigating the effects of fluorinated compounds on HDACs, this compound was shown to have significant inhibitory effects on HDAC isoenzymes. The compound demonstrated an IC50 value of 3.64 µM against HDACs 1–3, indicating its potential as an anticancer agent by modulating gene expression through epigenetic mechanisms .

Case Study 2: Antiviral Properties

Another study focused on the antiviral activity of similar compounds against hepatitis C virus (HCV). The compound exhibited an IC50 value of 0.35 µM against the NS5B RNA polymerase, suggesting that it could serve as a lead compound for developing antiviral therapies .

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer). The results indicated that the compound has selective cytotoxicity towards cancer cells with an IC50 value of approximately 4.05 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.